molecular formula C5H4Cl2N2O2S B1425538 2,5-Dichloro-pyridine-3-sulfonic acid amide CAS No. 1208081-90-6

2,5-Dichloro-pyridine-3-sulfonic acid amide

Cat. No. B1425538
M. Wt: 227.07 g/mol
InChI Key: UPOHCSGKXSXKFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

DCPSA can be synthesized by reacting 2,5-dichloro-3-nitropyridine with sodium sulfite in the presence of ammonium chloride. This reaction yields DCPSA as the major product. DCPSA can be purified by recrystallization from methanol or ethanol.


Molecular Structure Analysis

The molecular formula of DCPSA is C5H4Cl2N2O2S . The molecular weight of DCPSA is 227.06 .


Chemical Reactions Analysis

DCPSA undergoes cross-coupling reaction with arylboronic acids in the presence of [1,4- bis - (diphenylphosphine)butane]palladium (II) dichloride as a catalyst .

Scientific Research Applications

Crystal Structure and Molecular Packing

2,5-Dichloro-pyridine-3-sulfonic acid amide, as part of the pyridinesulfonic acid and pyridinesulfonamide groups, is significant in studying hydrogen bonding and molecular packing. These compounds are essential in polymorph screening and solid form hunting in pharmacologically active sulfonamides (Akiri et al., 2012).

Synthesis and Chemical Modeling

The compound has been examined for its antibacterial properties, specifically its interference with nicotinic acid metabolism (Mcilwain, 1940). Additionally, its involvement in the synthesis of various pyridine and quinoline derivatives has been explored, highlighting its compatibility with sensitive amides and functional groups (Movassaghi et al., 2007).

Amination and Synthesis of Functionalized Pyridines

2,5-Dichloro-pyridine-3-sulfonic acid amide plays a role in the amination of pyridine-2-sulfonyl chloride and related N-heterocycles, leading to various functionalized pyridines (Balkenhohl et al., 2017).

Nondegradative Sulfation of Polysaccharides

It is involved in the synthesis of sulfated molecules like sulfated polysaccharides, showcasing its importance in biological applications (Papy-Garcia et al., 2005).

properties

IUPAC Name

2,5-dichloropyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOHCSGKXSXKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297442
Record name 2,5-Dichloro-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-pyridine-3-sulfonic acid amide

CAS RN

1208081-90-6
Record name 2,5-Dichloro-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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